molecular formula C15H10FN3OS B2579007 4-fluoro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide CAS No. 690645-55-7

4-fluoro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide

Cat. No. B2579007
CAS RN: 690645-55-7
M. Wt: 299.32
InChI Key: YGEZZZKWXNGMFD-UHFFFAOYSA-N
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Description

“4-fluoro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide” is a compound with the molecular formula C15H10FN3OS . It contains a 1,3,4-thiadiazole moiety, which is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .


Synthesis Analysis

While specific synthesis details for “4-fluoro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide” were not found, it is known that new 1,3,4-thiadiazole-based compounds have been designed and synthesized .


Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities, and heterocyclic moieties like 1,3,4-thiadiazole have diverse activities . The aromaticity of the 1,3,4-thiadiazole nucleus is attributed to its lower toxicity and in vivo stability .


Physical And Chemical Properties Analysis

The average mass of “4-fluoro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide” is 299.323 Da, and its monoisotopic mass is 299.052856 Da .

Scientific Research Applications

Microwave-Induced Synthesis for Antimicrobial Analogues

A study by Desai, Rajpara, and Joshi (2013) discusses the synthesis of 5-arylidene derivatives that incorporate a fluorine atom at the 4th position of the benzoyl group, starting from 4-fluoro-N-(4-methyl-5-(2-(4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)thiazol-2-yl)benzamide. These derivatives exhibit promising antimicrobial activities against various bacterial and fungal strains, highlighting the significance of the fluorine atom in enhancing antimicrobial efficiency (Desai, Rajpara, & Joshi, 2013).

Novel Fluorescent Complexes for Photophysical Properties

Zhang et al. (2017) synthesized N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their BF2 complexes, investigating their photophysical properties. These compounds demonstrate large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effects, offering potential applications in fluorescence-based sensing and imaging technologies (Zhang et al., 2017).

Anticancer Activity of Fluorinated Benzothiazoles

Hutchinson et al. (2001) explored the synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles, demonstrating potent cytotoxic activities against certain human breast cancer cell lines. This study underlines the potential of fluorinated compounds in developing targeted anticancer therapies (Hutchinson et al., 2001).

Hybrid Approach in Antimicrobial Evaluation

Another study by Desai, Vaghani, and Shihora (2013) synthesized novel fluorine-containing derivatives integrating quinazolinone and 4-thiazolidinone motifs. These compounds were evaluated for their antimicrobial potency, showcasing the effectiveness of combining fluorine with other pharmacophores in combating microbial infections (Desai, Vaghani, & Shihora, 2013).

Fluorescence Effects in Bio-Active Compounds

Matwijczuk et al. (2018) conducted fluorescence studies on certain benzene-diol and benzene-diol compounds containing the thiadiazol moiety. The study reveals how molecular aggregation and charge transfer effects influence fluorescence, suggesting potential applications in developing fluorescent probes for biological research (Matwijczuk et al., 2018).

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that 4-fluoro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide may also interact with various biological targets.

Mode of Action

It is known that thiadiazole derivatives can interact strongly with biological targets due to their mesoionic nature . This interaction could lead to changes in the function of the target, potentially resulting in therapeutic effects.

Biochemical Pathways

Compounds with similar structures have been found to exert a broad spectrum of biological activities , suggesting that 4-fluoro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide may also influence multiple biochemical pathways and their downstream effects.

Pharmacokinetics

Due to the mesoionic nature of thiadiazoles, they are able to cross cellular membranes . This suggests that 4-fluoro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide may have good bioavailability.

Result of Action

Similar compounds have been found to have a broad spectrum of biological activities , suggesting that 4-fluoro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide may also have diverse effects at the molecular and cellular level.

Action Environment

It is known that the efficacy of many drugs can be influenced by factors such as ph, temperature, and the presence of other substances . Therefore, it is possible that similar factors could influence the action of 4-fluoro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide.

Future Directions

Future research could focus on further exploring the biological activities of “4-fluoro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide” and similar compounds, given the wide range of activities exhibited by the 1,3,4-thiadiazole moiety . Additionally, more studies could be conducted to understand the synthesis, chemical reactions, and safety profile of this compound.

properties

IUPAC Name

4-fluoro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN3OS/c16-12-8-6-10(7-9-12)13(20)17-15-18-14(21-19-15)11-4-2-1-3-5-11/h1-9H,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGEZZZKWXNGMFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NS2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501330314
Record name 4-fluoro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501330314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780945
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-fluoro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide

CAS RN

690645-55-7
Record name 4-fluoro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501330314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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